

Application Notes and Protocols: Administration of PKM2 Activators in Animal Studies

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Compound of Interest		
Compound Name:	PKM2 activator 4	
Cat. No.:	B15575403	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data specifically for "**PKM2 activator 4**" in animal studies is limited. The following application notes and protocols are based on comprehensive data from studies involving structurally distinct but functionally similar small-molecule PKM2 activators, such as TEPP-46 (ML265), DASA-58, MCTI-566, and TP-1454. These compounds serve as representative examples for designing and executing animal studies with novel PKM2 activators.

Introduction to PKM2 Activation in Vivo

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway often reprogrammed in cancer and other diseases. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation (the Warburg effect).[1][2] Small-molecule activators promote the formation of the highly active tetrameric state of PKM2. This tetramerization reverses the Warburg effect, shifting metabolism from biosynthesis towards energy production (ATP), thereby suppressing tumor growth and modulating the tumor microenvironment.[1][2][3] Animal studies are crucial for evaluating the therapeutic potential, pharmacokinetics, and safety of these activators.

Quantitative Data Summary







The following tables summarize quantitative data from preclinical animal studies using various PKM2 activators.

Table 1: In Vivo Efficacy of Representative PKM2 Activators



Compound	Animal Model	Cancer Type	Dosing Regimen	Key Outcomes	Reference
TEPP-46	Mouse Xenograft (H1299)	Non-Small Cell Lung Cancer	50 mg/kg, BID, oral	Significant reduction in tumor size, weight, and occurrence.	[4][5]
TEPP-46	Mouse Xenograft (A549)	Lung Adenocarcino ma	Not specified	Statistically significant 54% decrease in tumor growth.	[6]
TEPP-46 / 2- DG Combo	Mouse Xenograft (H1299)	Lung Cancer	Daily IP injections	Significant decrease in tumor growth compared to single agents.	[7]
TP-1454	Mouse Syngeneic (MC38)	Colorectal Cancer	Not specified	99% tumor growth inhibition when combined with anti-PD-1 therapy.	[8]
Unnamed Activator	Mouse Xenograft (HT29)	Colorectal Cancer	100 mg/kg Q2D or 200- 400 mg/kg QD, IP	>50% tumor growth inhibition with no apparent toxicity.	[9]
ML265	Rat Model	Retinal Stress	Intravitreal injection	Increased PKM2 activity in the retina; neuroprotecti ve effects.	[10]



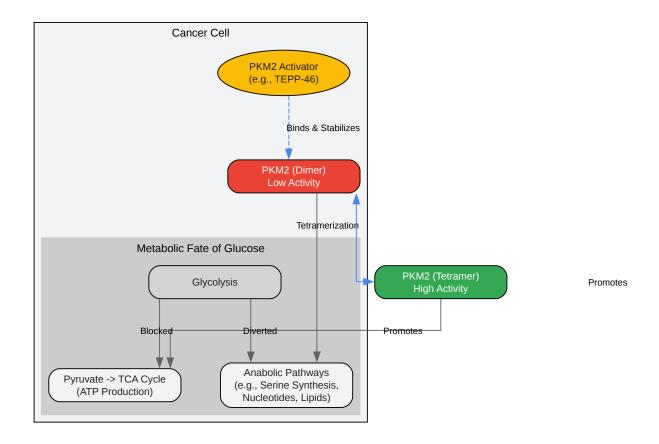
Table 2: Pharmacokinetic and Activity Data

Compound	Parameter	Value	Species/Syste m	Reference
TEPP-46 (ML265)	AC50	92 nmol/L	Biochemical Assay	[4]
TP-1454	AC50	10 nM	Biochemical Assay	[8]
PKM2 activator 4	AC50	1-10 μΜ	Biochemical Assay	[11]
ML265	Intraocular Half- life	~6 days	Rat	[10]
MCTI-566	PK Activity Increase	200%	Rat Retina (IVT/Systemic)	[10]

Signaling and Experimental Workflow Diagrams PKM2 Activation Pathway

This diagram illustrates the core mechanism of PKM2 activators. They bind to the dimer-dimer interface, stabilizing the active tetrameric form. This shifts glucose metabolism from anabolic pathways back to the main glycolytic pathway for ATP production, counteracting the Warburg effect.





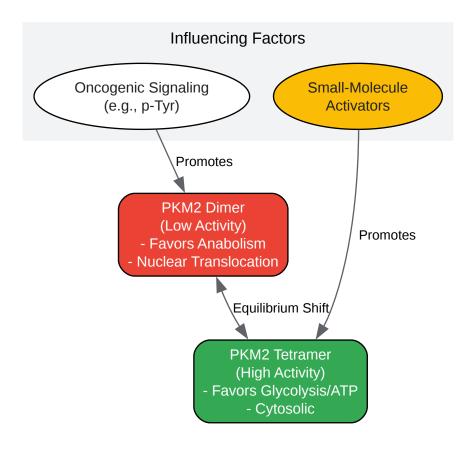
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Mechanism of PKM2 Activators in Cancer Metabolism.

Logical Flow of PKM2 States

This diagram shows the equilibrium between the less active dimeric and fully active tetrameric states of PKM2. Endogenous signals in cancer cells favor the dimer, while small-molecule activators shift the equilibrium toward the tetramer.





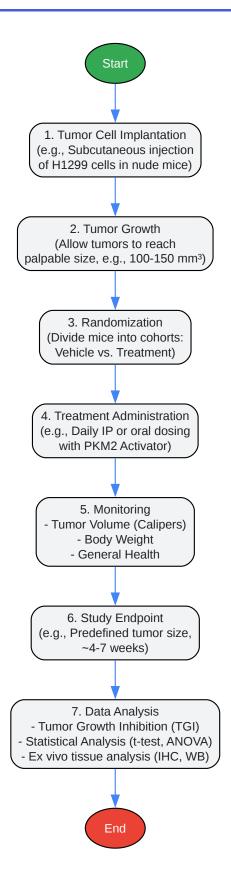
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Equilibrium between PKM2 Dimeric and Tetrameric States.

Experimental Workflow for In Vivo Efficacy Study

This workflow outlines the typical steps for assessing the anti-tumor efficacy of a PKM2 activator in a mouse xenograft model.





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Workflow for a Xenograft Efficacy Study.



Experimental Protocols

Protocol 1: Preparation and Administration of PKM2 Activator

This protocol provides a general guideline for preparing a PKM2 activator for intraperitoneal (IP) administration in mice.

Materials:

- PKM2 Activator compound (e.g., TEPP-46)
- Vehicle solution (e.g., DMSO, PEG400, Saline). A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
- Sterile microcentrifuge tubes
- Vortex mixer and/or sonicator
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Scale and weighing paper

Procedure:

- Vehicle Preparation: Prepare the vehicle solution under sterile conditions. For the example above, mix the components in the specified ratios and ensure complete dissolution. Filtersterilize if necessary.
- Compound Weighing: Accurately weigh the required amount of PKM2 activator based on the desired dose (e.g., 50 mg/kg) and the number of animals.
- Solubilization:
 - Add the weighed compound to a sterile microcentrifuge tube.
 - Add a small amount of DMSO to first dissolve the compound completely.



Sequentially add the remaining vehicle components (PEG400, Tween 80, saline),
 vortexing thoroughly after each addition to maintain a clear solution. Gentle warming or sonication may be required.

Dose Calculation:

- Volume to inject (mL) = (Desired Dose [mg/kg] * Animal Weight [kg]) / Concentration [mg/mL]
- Typically, injection volumes for mice are kept at or below 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).

Administration:

- Gently restrain the mouse.
- Administer the solution via intraperitoneal (IP) injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- Administer the vehicle solution to the control group using the same volume and route.

Protocol 2: Subcutaneous Xenograft Tumor Model Efficacy Study

This protocol details a standard method for evaluating the anti-tumor activity of a PKM2 activator.

Animal Model:

- Immunocompromised mice (e.g., Nude, SCID) are required for human cancer cell xenografts.
- Syngeneic models (e.g., MC38 cells in C57BL/6 mice) are used for studies involving immunotherapy.[8]

Procedure:



 Cell Culture: Culture human cancer cells (e.g., H1299 or A549 lung cancer cells) under standard conditions. Harvest cells during the logarithmic growth phase.

• Cell Implantation:

- Resuspend the harvested cells in a sterile, serum-free medium or PBS, often mixed 1:1
 with Matrigel to support initial tumor formation.
- \circ Inject approximately 1-5 x 10⁶ cells in a volume of 100-200 μ L subcutaneously into the flank of each mouse.

Tumor Monitoring:

- Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Randomization and Treatment:

- When average tumor volume reaches 100-150 mm³, randomize the animals into treatment and vehicle control groups (n=5-10 mice per group).
- Begin the dosing regimen as described in Protocol 1. Continue for the duration of the study (e.g., 21-49 days).[4][7]

Endpoint and Analysis:

- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1.5 cm³).[7]
- At the endpoint, euthanize the animals and excise the tumors.
- Measure the final tumor weight and volume.
- Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or Western blot for target engagement.



Protocol 3: Pharmacodynamic (Target Engagement) Study

This protocol is designed to confirm that the PKM2 activator is engaging its target and increasing PKM2 activity in vivo.

Procedure:

- Dosing: Administer a single dose of the PKM2 activator or vehicle to tumor-bearing or healthy mice.
- Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and rapidly excise the target tissue (e.g., tumor, retina).[10]
- Tissue Lysis:
 - Immediately flash-freeze the tissue in liquid nitrogen.
 - Homogenize the frozen tissue in a suitable lysis buffer on ice.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- PKM2 Activity Assay:
 - Measure the total protein concentration of the lysate (e.g., using a BCA assay).
 - Use a commercial pyruvate kinase activity assay kit or a lactate dehydrogenase (LDH)
 coupled assay to measure the rate of pyruvate production.[12]
 - Normalize the PK activity to the total protein concentration.
- Analysis: Compare the PKM2 activity in the tissues from treated animals to that of the vehicle-treated controls. A significant increase in activity confirms in vivo target engagement.
 [10]



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